molecular formula C8H13BrO2 B022198 2-Bromo-1-(2-methyloxan-2-yl)ethanone CAS No. 102124-62-9

2-Bromo-1-(2-methyloxan-2-yl)ethanone

Cat. No.: B022198
CAS No.: 102124-62-9
M. Wt: 221.09 g/mol
InChI Key: LFTZYFAAORAAFO-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-methyloxan-2-yl)ethanone is a brominated ketone featuring a 2-methyltetrahydropyran (oxane) substituent. This compound is structurally characterized by a reactive α-bromo carbonyl group and a sterically hindered tetrahydropyran ring, which may influence its reactivity, stability, and applications in organic synthesis.

Properties

CAS No.

102124-62-9

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

2-bromo-1-(2-methyloxan-2-yl)ethanone

InChI

InChI=1S/C8H13BrO2/c1-8(7(10)6-9)4-2-3-5-11-8/h2-6H2,1H3

InChI Key

LFTZYFAAORAAFO-UHFFFAOYSA-N

SMILES

CC1(CCCCO1)C(=O)CBr

Canonical SMILES

CC1(CCCCO1)C(=O)CBr

Synonyms

Ethanone, 2-bromo-1-(tetrahydro-2-methyl-2H-pyran-2-yl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the broader class of 2-bromo-1-substituted ethanones, which share a reactive α-bromo carbonyl moiety. Key analogs include:

Compound Substituent Key Features
2-Bromo-1-(2,4-dihydroxyphenyl)ethanone 2,4-Dihydroxyphenyl Polar hydroxyl groups enhance solubility but may reduce stability .
2-Bromo-1-(4-methoxyphenyl)ethanone 4-Methoxyphenyl Electron-donating methoxy group increases electron density at the carbonyl .
2-Bromo-1-(furan-2-yl)ethanone Furan-2-yl Heteroaromatic ring enables conjugation, altering reactivity in nucleophilic substitutions .
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone Benzodioxin substituent Bulky bicyclic structure introduces steric hindrance, slowing reaction kinetics .
Target Compound 2-Methyloxan-2-yl Aliphatic oxane ring provides steric bulk and potential for stereochemical effects (unlike planar aromatic analogs).

Physicochemical Properties

  • Melting Points: Aromatic bromo-ethanones exhibit higher melting points (e.g., 128°C for 2-Bromo-1-(2,4-dihydroxyphenyl)ethanone ) compared to aliphatic derivatives due to stronger intermolecular forces. The target compound’s melting point is expected to be lower due to the flexible oxane ring.
  • Solubility : Hydroxyl or methoxy groups in aromatic analogs improve water solubility , whereas the hydrophobic oxane substituent may render the target compound more soluble in organic solvents.
  • Stability: Bromo-ethanones with electron-withdrawing groups (e.g., nitro) are less stable than those with electron-donating groups (e.g., methoxy) . The oxane ring’s inductive effects could moderate the carbonyl’s electrophilicity.

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